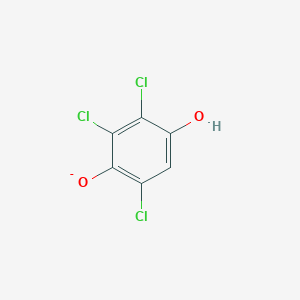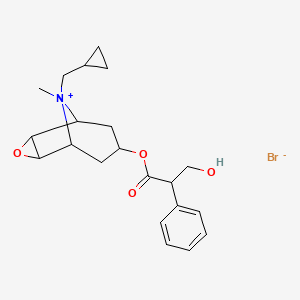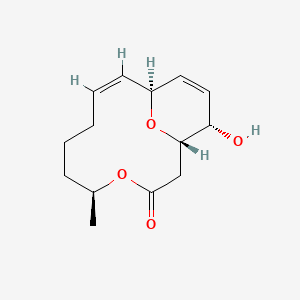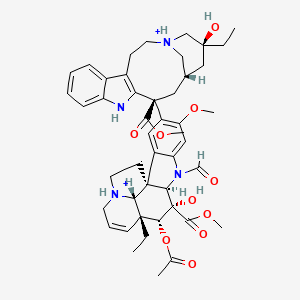
2-Methyl-3-oxoadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxoadipate is an oxo carboxylic acid.
Applications De Recherche Scientifique
Enzyme Characterization and Metabolic Pathways
Degradation in Microorganisms : Studies have shown that certain strains of Pseudomonas sp. are capable of degrading 3-oxoadipate, a compound closely related to 2-methyl-3-oxoadipate, via the 3-oxoadipyl-coenzyme A (CoA) pathway to produce acetyl-CoA and succinyl-CoA. This process involves complex enzymatic reactions indicating a potential role of this compound in similar metabolic pathways (Kaschabek et al., 2002).
Biodegradation of Methylaromatics : Pseudomonas reinekei MT1 utilizes a modified 3-oxoadipate pathway for the biodegradation of methylaromatics. This pathway has been shown to be induced by 4-methyl-3-oxoadipate, which is structurally similar to this compound, indicating the potential of this compound in related biodegradation processes (Marín et al., 2010).
Chemical Synthesis and Industrial Applications
- Synthesis of Cyclopentanediones : 2-Methyl-1, 3-cyclopentanedione, a derivative of this compound, has been synthesized for various applications, indicating the potential of this compound as a precursor in organic synthesis (Hiraga, 1965).
Biochemical and Metabolic Studies
- Metabolism of Amino Acids and Glucose : Research has highlighted the role of 2-oxoadipic acid, closely related to this compound, as a key metabolite in the degradation pathways of amino acids, glucose, and fatty acids. This sheds light on the possible involvement of this compound in similar metabolic processes (Shibata et al., 2011).
Propriétés
Formule moléculaire |
C7H10O5 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
2-methyl-3-oxohexanedioic acid |
InChI |
InChI=1S/C7H10O5/c1-4(7(11)12)5(8)2-3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
DBHGTJWNUJZZOA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CCC(=O)O)C(=O)O |
SMILES canonique |
CC(C(=O)CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)

![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)
![3-(5-bromopyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1263162.png)

![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263168.png)


![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)
